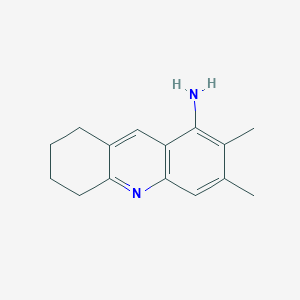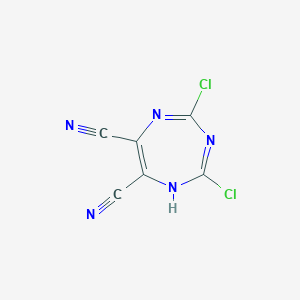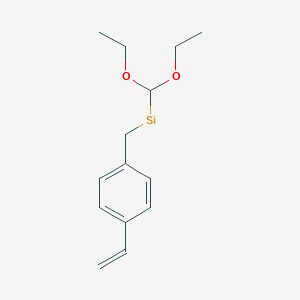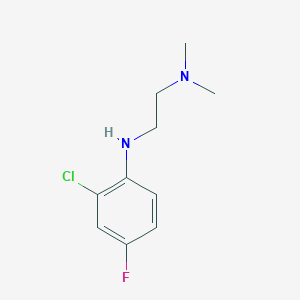
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine typically involves the reaction of 2-chloro-4-fluoroaniline with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N2-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine involves the inhibition of specific enzymes or receptors. For instance, it may inhibit Toll-like receptor 4 (TLR4) signaling, leading to reduced production of pro-inflammatory cytokines . This inhibition occurs through the binding of the compound to the intracellular domain of TLR4, blocking downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): A similar compound with inhibitory effects on TLR4 signaling.
N-(2-Chloro-4-fluorophenyl)-2-propanyl]-2-methoxynicotinamide: Another compound with similar structural features and biological activity.
Uniqueness
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit TLR4 signaling makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
823189-87-3 |
|---|---|
Fórmula molecular |
C10H14ClFN2 |
Peso molecular |
216.68 g/mol |
Nombre IUPAC |
N-(2-chloro-4-fluorophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14ClFN2/c1-14(2)6-5-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |
Clave InChI |
SMXKLSUHVFDLCW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=C(C=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
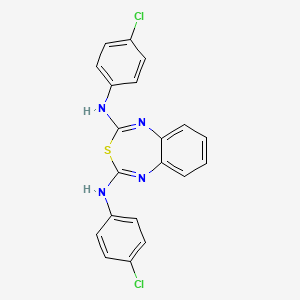
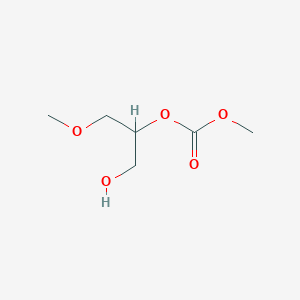

![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
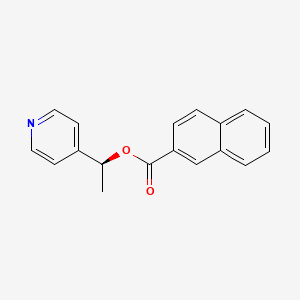
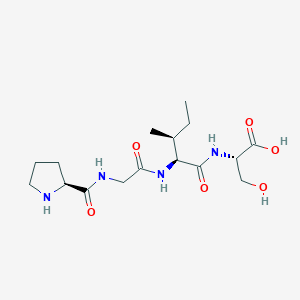
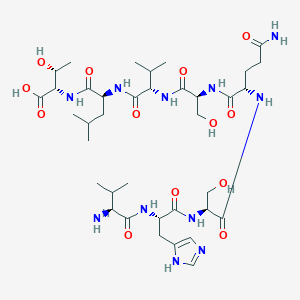
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
